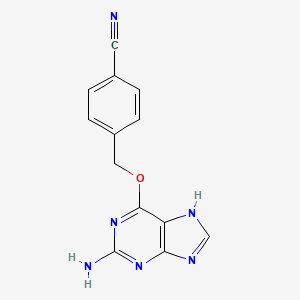![molecular formula C9H10BrN5 B11855403 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine](/img/structure/B11855403.png)
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the azetidine ring and the bromo substituent in its structure makes it a unique molecule with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromo substituent.
Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: DMF, dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides of the compound .
Aplicaciones Científicas De Investigación
3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in treating neurodegenerative diseases like Alzheimer’s.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable interactions.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Azetidine-Containing Compounds: Compounds with the azetidine ring are known for their diverse pharmacological properties and are often used in drug design.
Uniqueness
The uniqueness of 3-(Azetidin-1-YL)-1-bromoimidazo[1,5-A]pyrazin-8-amine lies in its combination of the azetidine ring and the bromo substituent on the imidazo[1,5-a]pyrazine core. This unique structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C9H10BrN5 |
|---|---|
Peso molecular |
268.11 g/mol |
Nombre IUPAC |
3-(azetidin-1-yl)-1-bromoimidazo[1,5-a]pyrazin-8-amine |
InChI |
InChI=1S/C9H10BrN5/c10-7-6-8(11)12-2-5-15(6)9(13-7)14-3-1-4-14/h2,5H,1,3-4H2,(H2,11,12) |
Clave InChI |
AHJOQFXIJGETBD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=NC(=C3N2C=CN=C3N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Bromo-3,4,5,10-tetrahydro-2H-pyrano[2,3-b]quinoline](/img/structure/B11855324.png)

![4-(4-(Methylthio)phenyl)-1,3-diazaspiro[4.5]dec-3-ene](/img/structure/B11855327.png)
![3,6-dichloro-11H-dibenzo[b,e][1,4]diazepine](/img/structure/B11855329.png)
![tert-Butyl 3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B11855333.png)



![4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B11855356.png)
![[(7-Chloro-5-propylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11855367.png)


